molecular formula C11H12ClN3O B13129244 8-Methoxyquinoline-2-carboximidamidehydrochloride

8-Methoxyquinoline-2-carboximidamidehydrochloride

Cat. No.: B13129244
M. Wt: 237.68 g/mol
InChI Key: HNNGFPHRPUXAEW-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carboximidamidehydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinoline-2-carboximidamidehydrochloride typically involves the reaction of 8-methoxyquinoline with suitable reagents to introduce the carboximidamide group. One common method involves the use of 8-methoxyquinoline-2-carbaldehyde as a starting material. This compound undergoes a series of reactions, including condensation with primary amines, to form the desired carboximidamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-2-carboximidamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline-2-carboxylic acid derivatives, while reduction may produce quinoline-2-carboximidamide derivatives .

Scientific Research Applications

8-Methoxyquinoline-2-carboximidamidehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-2-carboximidamidehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 8-Methoxyquinoline-2-carboximidamidehydrochloride include:

  • 8-Hydroxyquinoline
  • 8-Methoxyquinoline-2-carbaldehyde
  • Quinoline-2-carboxylic acid

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

8-methoxyquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H11N3O.ClH/c1-15-9-4-2-3-7-5-6-8(11(12)13)14-10(7)9;/h2-6H,1H3,(H3,12,13);1H

InChI Key

HNNGFPHRPUXAEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=N)N.Cl

Origin of Product

United States

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